![molecular formula C9H18FNSi B14262556 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane CAS No. 169228-30-2](/img/structure/B14262556.png)
5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane: is a unique organosilicon compound characterized by its tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH2CH2)3N with fluorinating agents. One common method includes the use of mercury(II) salts such as HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br) to afford the corresponding 1-substituted silatranes . The reaction conditions are generally mild, and the yields are good.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silatranes with different substituents.
Reduction: Reduction reactions can modify the silicon center, leading to different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted silatranes, which can be further utilized in different applications .
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane is used as a reagent in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology and Medicine: The compound has shown potential as an antitumor agent. Computer simulations have indicated that certain derivatives of silatranes, including this compound, may possess significant biological activity .
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane involves its interaction with various molecular targets. The silicon center in the compound is highly reactive, allowing it to form stable complexes with different biological molecules. This interaction can disrupt normal cellular processes, leading to its potential antitumor effects .
Comparaison Avec Des Composés Similaires
- 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Comparison: Compared to other similar compounds, 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties. This fluorine substitution enhances the compound’s reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
169228-30-2 |
|---|---|
Formule moléculaire |
C9H18FNSi |
Poids moléculaire |
187.33 g/mol |
Nom IUPAC |
5-fluoro-1-aza-5-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H18FNSi/c10-12-7-1-4-11(5-2-8-12)6-3-9-12/h1-9H2 |
Clé InChI |
RXPAMLWZKQDCJX-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC[Si](C1)(CCC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)

![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)
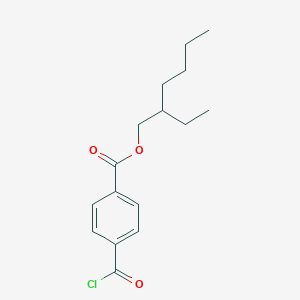
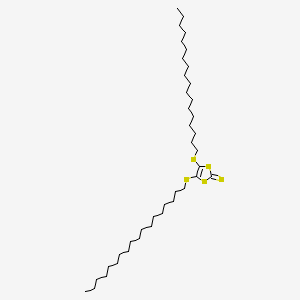
![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
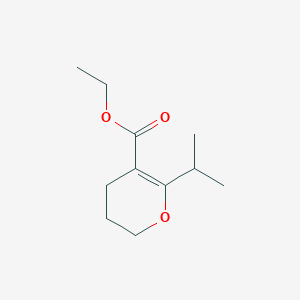
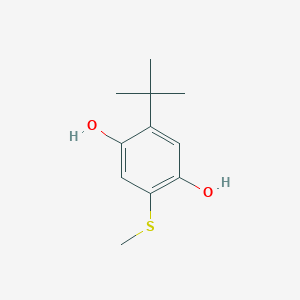
![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)
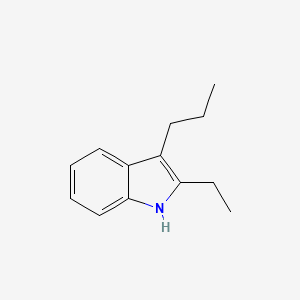
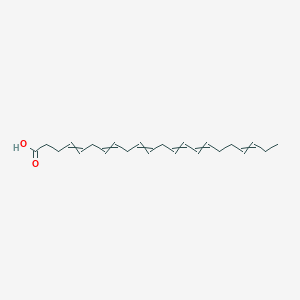
phosphanium nitrate](/img/structure/B14262546.png)

![Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-](/img/structure/B14262552.png)
